molecular formula C6H13O3P B14305208 Dimethyl (cyclopropylmethyl)phosphonate CAS No. 113563-12-5

Dimethyl (cyclopropylmethyl)phosphonate

Cat. No.: B14305208
CAS No.: 113563-12-5
M. Wt: 164.14 g/mol
InChI Key: UGOOJIODFOGSOB-UHFFFAOYSA-N
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Description

Dimethyl (cyclopropylmethyl)phosphonate is an organophosphorus compound with the molecular formula C₆H₁₃O₃P. This compound is characterized by the presence of a phosphonate group attached to a cyclopropylmethyl moiety. It is a versatile chemical used in various fields, including organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (cyclopropylmethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, trimethyl phosphite can react with cyclopropylmethyl bromide under controlled conditions to yield the desired phosphonate ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (cyclopropylmethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various phosphonate esters .

Scientific Research Applications

Dimethyl (cyclopropylmethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (cyclopropylmethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it effective in catalysis and as a ligand in coordination chemistry. In biological systems, it can inhibit enzymes by mimicking phosphate groups, thereby interfering with metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Dimethyl (cyclopropylmethyl)phosphonate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other phosphonates may not be as effective .

Properties

CAS No.

113563-12-5

Molecular Formula

C6H13O3P

Molecular Weight

164.14 g/mol

IUPAC Name

dimethoxyphosphorylmethylcyclopropane

InChI

InChI=1S/C6H13O3P/c1-8-10(7,9-2)5-6-3-4-6/h6H,3-5H2,1-2H3

InChI Key

UGOOJIODFOGSOB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC1CC1)OC

Origin of Product

United States

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